REACTION_CXSMILES
|
N[C:2]1[CH:3]=[C:4]([OH:8])[CH:5]=[CH:6][CH:7]=1.Br[CH2:10][CH2:11][CH2:12]Cl.[CH3:14][N:15]([CH3:18])[CH:16]=O>>[CH2:10]1[CH2:18][N:15]2[C:14]3[C:5]([CH2:6][CH2:7][CH2:16]2)=[C:4]([OH:8])[CH:3]=[CH:2][C:12]=3[CH2:11]1
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
NC=1C=C(C=CC1)O
|
Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
BrCCCCl
|
Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
TEMPERATURE
|
Details
|
refluxed for 15 hours
|
Duration
|
15 h
|
Name
|
|
Type
|
product
|
Smiles
|
C1CC2=C3C(=C(C=C2)O)CCCN3C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.5 g | |
YIELD: PERCENTYIELD | 62% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |